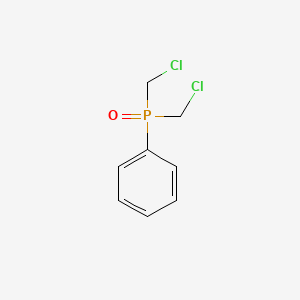
Bis(chloromethyl)phenylphosphine oxide
Descripción general
Descripción
Bis(chloromethyl)phenylphosphine oxide is a useful research compound. Its molecular formula is C8H9Cl2OP and its molecular weight is 223.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
One of the primary applications of bis(chloromethyl)phenylphosphine oxide is in the synthesis of polyphenylene oxide resins. These resins are known for their excellent thermal and chemical stability, making them suitable for high-performance applications. The compound is utilized to modify existing polyphenylene oxide structures to enhance properties such as flame retardancy and thermal resistance.
Key Synthesis Process:
- The reaction involves mixing this compound with dihydroxyl-terminated polyphenylene oxide in an alkaline environment. This process yields a thermosetting resin that exhibits improved viscosity, solubility, and melt flowability compared to conventional resins .
Flame Retardants
This compound is also explored as a precursor for flame retardants. The incorporation of phosphorus compounds into polymer matrices can significantly enhance their flame resistance. This is particularly important in industries where materials are exposed to high temperatures or flames.
Flame Retardant Properties:
- Phosphorus-based flame retardants are known to promote char formation and reduce smoke emission during combustion. This compound contributes to these properties when integrated into polymeric materials .
Optoelectronic Applications
Recent studies have indicated that this compound can be functionalized for use in optoelectronic devices. Its derivatives have shown promise in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to their unique electronic properties.
Functionalization Techniques:
- The compound can undergo various radical phosphanylation reactions, allowing for the introduction of different functional groups that enhance its optoelectronic characteristics. This adaptability makes it suitable for developing new materials with tailored properties for specific applications .
Case Studies
- Polymer Modification :
- Flame Retardant Development :
- Optoelectronic Material Synthesis :
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The chloromethyl groups undergo nucleophilic displacement with various nucleophiles:
a. Amine Substitution
Reaction with primary or secondary amines yields phosphoramidates, critical intermediates in organocatalysis and agrochemical synthesis.
-
Example :
-
Conditions : Room temperature, aprotic solvents (e.g., THF).
-
Products : Bis(alkylamino)phenylphosphine oxides with >80% yield.
-
b. Thiolate Substitution
Thiols or thioacetates displace chloride to form thioether derivatives, useful in ligand design :
Coordination Chemistry
The phosphine oxide moiety acts as a ligand for transition metals, forming stable complexes:
a. Iron Complexation
Used in [FeFe]-hydrogenase model synthesis :
-
Reaction :
b. Copper-Mediated Fluorination
Participates in Cu(II)-assisted fluorination via a redox mechanism :
-
Mechanism :
-
Isomerization to trivalent phosphorus intermediate.
-
CuF coordination and reductive elimination.
-
Oxidation and Reduction
a. Phosphine Oxide Stability
Resists further oxidation due to the P=O bond’s high thermodynamic stability.
b. Chloromethyl Group Reduction
Controlled reduction with LiAlH₄ converts chloromethyl to hydroxymethyl groups:
-
Example :
-
Conditions : Anhydrous ether, 0°C.
-
Structural and Spectroscopic Data
Key characterization parameters for reaction products:
| Property | Value | Source |
|---|---|---|
| ³¹P NMR (CDCl₃) | δ 28.7–28.8 ppm (phosphine oxide) | |
| ¹H NMR (CH₂Cl) | δ 4.49 ppm (benzyl protons) | |
| UV-Vis (λₘₐₓ) | 368 nm (ε = 8850 dm²/mol) |
Propiedades
Número CAS |
18788-46-0 |
|---|---|
Fórmula molecular |
C8H9Cl2OP |
Peso molecular |
223.03 g/mol |
Nombre IUPAC |
bis(chloromethyl)phosphorylbenzene |
InChI |
InChI=1S/C8H9Cl2OP/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
KPIDOGVZNRBASG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CCl)CCl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













